molecular formula C12H19NO4 B2885096 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid CAS No. 2378489-89-3

2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid

Cat. No.: B2885096
CAS No.: 2378489-89-3
M. Wt: 241.287
InChI Key: WZSILGJSQMMXGP-DTWKUNHWSA-N
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Description

The compound 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid is a chiral cyclopentene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid side chain. Its stereochemistry (1S,4S) and functional groups make it a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry . The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses. This compound is cataloged as a building block by suppliers like CymitQuimica, with prices reflecting its specialized use (e.g., 50 mg for €717.00) .

Properties

IUPAC Name

2-[(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSILGJSQMMXGP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the tert-Butoxycarbonylamino Group: This step involves the protection of an amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Stereochemistry Protecting Group Key Functional Groups Molecular Weight (g/mol) Applications References
Target Compound Cyclopentene (1S,4S) Boc Acetic acid, Boc-amino ~297.3 (estimated) Peptide synthesis, intermediates
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]acetic acid Cyclopentene (1R,4R) Boc Acetic acid, Boc-amino ~297.3 Stereochemical studies
(1R,3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid Cyclopentane (1R,3S) Boc Carboxylic acid, Boc-amino 229.3 Saturated analog for stability
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate Cyclopentene (1S,4S) None Methyl ester, hydroxy 170.2 Ester prodrug development
2-[(4S)-4-Boc-amino-2-oxopyrrolidin-1-yl]acetic acid Pyrrolidinone (4S) Boc Acetic acid, lactam 258.3 Peptidomimetics

Key Comparison Points

Core Structure and Ring Saturation
  • Cyclopentene vs. Cyclopentane : The target compound’s cyclopentene ring introduces unsaturation, enhancing rigidity and influencing π-orbital interactions critical for binding in drug-receptor systems. In contrast, the cyclopentane analog () is fully saturated, offering greater conformational flexibility but reduced reactivity .
  • Pyrrolidinone Derivatives: The pyrrolidinone-based analog () replaces the cyclopentene with a lactam ring, introducing hydrogen-bonding capabilities and altering solubility profiles .
Stereochemistry
  • The (1S,4S) configuration distinguishes the target compound from its (1R,4R) diastereomer (). Stereochemical differences can drastically affect biological activity; for example, in antiviral drug intermediates, such as those cited in , stereochemistry determines target binding efficiency .
Protecting Groups
  • Boc vs. Other Groups: The Boc group in the target compound is acid-labile, making it suitable for orthogonal protection strategies. In contrast, compounds like (1R,2S,3S,4R)-4-(6-benzoylamino-purin-9-yl)-2-benzyloxy-3-hydroxy-cyclopentylmethyl ester () use benzyloxy groups, which require hydrogenolysis for removal .
Functional Groups
  • Acetic Acid vs.

Biological Activity

The compound 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid, often referred to by its IUPAC name, is a complex organic molecule with potential biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound features a cyclopentene core with an acetic acid side chain and a tert-butoxycarbonyl (Boc) amino group. The molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 255.32 g/mol. Its structural complexity allows for various interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, which are critical for bioactivity.

Biological Activity Studies

Recent studies have focused on the compound's effects on various biological systems:

  • Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a bicyclic structure have shown effectiveness against bacterial strains, suggesting that the cyclopentene framework may confer similar benefits to this compound .
  • Enzyme Inhibition : Preliminary assays indicate that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain signaling. This inhibition could be leveraged for therapeutic applications in inflammatory diseases .
  • Cellular Studies : In vitro studies have demonstrated that the compound can modulate cell signaling pathways related to apoptosis and cell proliferation. This suggests potential applications in cancer therapy, where modulation of these pathways is crucial .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Case Study 1 : A study investigating the anti-inflammatory effects of similar compounds found that they significantly reduced pro-inflammatory cytokines in cell cultures. The cyclopentene derivative was hypothesized to exert similar effects due to structural similarities .
  • Case Study 2 : Another investigation focused on the compound's impact on neuroprotective mechanisms in neuronal cells. Results indicated enhanced cell viability under oxidative stress conditions, suggesting a protective role that could be beneficial in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant inhibition against bacterial strains
Enzyme InhibitionModulation of inflammatory pathways
Cellular ProtectionEnhanced viability under oxidative stress

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